N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine
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Overview
Description
N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine is an organic compound with the molecular formula C12H15NS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Alkylation: The benzothiophene core is then alkylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce any functional groups present on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiophene derivatives
Substitution: Halogenated or nitrated benzothiophene derivatives
Scientific Research Applications
N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-3-yl)methanamine
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
Uniqueness
N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. The presence of the N,N-dimethylamino group also imparts distinct electronic properties, making it valuable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H15NS |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5-methyl-1-benzothiophen-2-yl)methanamine |
InChI |
InChI=1S/C12H15NS/c1-9-4-5-12-10(6-9)7-11(14-12)8-13(2)3/h4-7H,8H2,1-3H3 |
InChI Key |
PLFALEXIBRJFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)CN(C)C |
Origin of Product |
United States |
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